molecular formula C8H11NO2 B2599032 O-[(2-methoxyphenyl)methyl]hydroxylamine CAS No. 161146-52-7

O-[(2-methoxyphenyl)methyl]hydroxylamine

Cat. No.: B2599032
CAS No.: 161146-52-7
M. Wt: 153.181
InChI Key: OOJGDPODQAPHLV-UHFFFAOYSA-N
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Description

O-[(2-methoxyphenyl)methyl]hydroxylamine is an organic compound with the molecular formula C8H11NO2. It is also known by its IUPAC name, 1-[(aminooxy)methyl]-2-methoxybenzene. This compound is characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a hydroxylamine group. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-[(2-methoxyphenyl)methyl]hydroxylamine can be synthesized through several methods. One common method involves the O-alkylation of hydroxylamine derivatives. For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves the methanolysis of hydroxylamine sulfonates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

O-[(2-methoxyphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may yield primary or secondary amines.

Scientific Research Applications

O-[(2-methoxyphenyl)methyl]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and other nitrogen-containing compounds.

    Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein modifications.

    Medicine: It has potential medicinal applications, including its use as a building block for drug synthesis and as an inhibitor of specific enzymes.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of O-[(2-methoxyphenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This compound can also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct reactivity and applications. Its methoxy group enhances its stability and reactivity compared to other hydroxylamine derivatives, making it valuable in various chemical and biological studies.

Biological Activity

O-[(2-methoxyphenyl)methyl]hydroxylamine is an organic compound notable for its unique structure, which includes a hydroxylamine functional group attached to a methoxy-substituted phenyl ring. This compound has garnered interest in various fields due to its potential biological activities and applications in organic synthesis.

The compound exhibits several chemical properties that enable its biological activity:

  • Reactivity : As a hydroxylamine derivative, it can participate in nucleophilic substitution reactions, forming imines and other nitrogen-containing compounds.
  • Enzyme Interaction : this compound can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. This mechanism is crucial for its role in biochemical studies and medicinal chemistry.

1. Antimicrobial Evaluation

A study evaluated the antimicrobial activities of hydroxylamine derivatives, revealing significant activity against Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. The potential of this compound in this context remains to be fully explored.

2. Enzyme Inhibition Studies

Research indicates that hydroxylamines can serve as enzyme inhibitors. For example, compounds with similar structures have demonstrated inhibitory effects on DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes in bacterial metabolism . The specific IC50 values for these activities highlight the potential for this compound to exhibit similar effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound Name Structure Unique Features
O-[(3-fluoro-2-methoxyphenyl)methyl]hydroxylamineContains a fluorine atomPotentially enhanced biological activity
O-(4-chloro-2-methoxyphenyl)methylhydroxylamineContains a chlorine atomMay exhibit different reactivity patterns
MethoxyamineBasic structure without phenolic groupUsed primarily as a synthon

Properties

IUPAC Name

O-[(2-methoxyphenyl)methyl]hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-10-8-5-3-2-4-7(8)6-11-9/h2-5H,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJGDPODQAPHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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